![molecular formula C13H13Cl2N3O B10948197 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10948197.png)
2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a pyrazole moiety attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Attachment of the pyrazole to the benzamide: The synthesized pyrazole is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the benzene ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole moiety.
Scientific Research Applications
2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Lacks the pyrazole moiety, making it less versatile in certain applications.
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide: Lacks the chlorine substituents, which may affect its reactivity and biological activity.
Uniqueness
2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide is unique due to the combination of the dichlorobenzene and pyrazole moieties, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C13H13Cl2N3O |
---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2,4-dichloro-N-[(2-ethylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-2-18-10(5-6-17-18)8-16-13(19)11-4-3-9(14)7-12(11)15/h3-7H,2,8H2,1H3,(H,16,19) |
InChI Key |
HDYDBPWIKPZMGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.